4-(Difluoromethyl)quinolin-6-ol

Catalog No.
S12350992
CAS No.
M.F
C10H7F2NO
M. Wt
195.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethyl)quinolin-6-ol

Product Name

4-(Difluoromethyl)quinolin-6-ol

IUPAC Name

4-(difluoromethyl)quinolin-6-ol

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

InChI

InChI=1S/C10H7F2NO/c11-10(12)7-3-4-13-9-2-1-6(14)5-8(7)9/h1-5,10,14H

InChI Key

WYAAALVPZILSGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1O)C(F)F

4-(Difluoromethyl)quinolin-6-ol is a fluorinated derivative of quinoline, characterized by the presence of a difluoromethyl group at the 4-position and a hydroxyl group at the 6-position of the quinoline ring. This compound has garnered interest due to its unique structural features, which enhance its chemical reactivity and biological activity. The incorporation of fluorine atoms often leads to improved pharmacokinetic properties and increased biological activity compared to non-fluorinated analogs, making it a valuable compound in medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, which facilitate the introduction of additional functional groups into the quinoline framework.
  • Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinolines. Reducing agents such as sodium borohydride and lithium aluminum hydride are typically employed.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring. The difluoromethyl group is particularly reactive, allowing for diverse functionalization pathways.

4-(Difluoromethyl)quinolin-6-ol exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:

  • Antimicrobial Properties: Quinoline derivatives, including this compound, have shown potential against various bacterial strains and viruses. The unique difluoromethyl group may enhance its efficacy as an antimicrobial agent .
  • Anticancer Activity: Research indicates that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves interference with DNA replication and cell cycle progression .
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways, such as bacterial gyrase and topoisomerase IV, which are essential for DNA replication in bacteria.

The synthesis of 4-(Difluoromethyl)quinolin-6-ol can be achieved through several methods:

  • N-Alkylation Method: One common approach involves using ethyl bromodifluoroacetate as a fluorine source. This method typically includes N-alkylation followed by in situ hydrolysis of the ester and decarboxylation to yield the desired quinoline derivative .
  • Intramolecular Cyclization: Another method utilizes intramolecular cyclization of o-methyleneamino-substituted α-trifluoromethylstyrenes under basic conditions, promoting the formation of the quinoline structure.
  • Transition Metal-Free Methods: Recent advancements have introduced transition metal-free methods for synthesizing N-difluoromethylated pyridines and quinolones, enhancing efficiency and sustainability in synthetic processes .

4-(Difluoromethyl)quinolin-6-ol has diverse applications across various fields:

  • Medicinal Chemistry: It is explored for its potential as an antimalarial agent and other therapeutic applications due to its biological activity against infectious diseases and cancer .
  • Materials Science: The compound is utilized in developing advanced materials with unique electronic and optical properties, including liquid crystals and specialty dyes.
  • Agrochemicals: There is ongoing research into its potential use as an agrochemical, particularly in developing pesticides and herbicides.

The interaction studies involving 4-(Difluoromethyl)quinolin-6-ol focus on its binding affinity to various biological targets:

  • Molecular Docking Studies: These studies have indicated that this compound can bind effectively to specific enzymes or receptors, potentially inhibiting their activity. For instance, it may interact with RNA polymerase or DNA gyrase, affecting their function in cellular processes .
  • Biochemical Pathways: The compound's mechanism of action involves interfering with essential biochemical pathways necessary for cell survival and replication, including those involved in nucleic acid synthesis and protein production .

Several compounds share structural similarities with 4-(Difluoromethyl)quinolin-6-ol, each exhibiting unique properties:

Compound NameUnique FeaturesBiological Activity
2-(Difluoromethoxy)quinolin-6-olContains a methoxy group instead of a hydroxyl groupPotential kinase inhibitor
4-(Trifluoromethyl)quinolin-6-olTrifluoromethyl group enhances lipophilicityAntimicrobial properties
4-HydroxyquinolineLacks fluorine substitutionKnown for antimalarial activity
4-(Chloromethyl)quinolin-6-olChlorine substitution affects reactivityAntiviral properties

These compounds are compared based on their structural modifications, which influence their biological activities and chemical reactivity. The presence of fluorine atoms generally enhances lipophilicity and bioavailability, making fluorinated derivatives like 4-(Difluoromethyl)quinolin-6-ol particularly valuable in drug development.

N-Alkylation represents one of the most straightforward methods for introducing the difluoromethyl group into the quinoline scaffold. A prominent approach involves the use of ethyl bromodifluoroacetate as both an alkylating agent and a fluorine source. This method, optimized by recent studies, proceeds via a two-step mechanism: initial N-alkylation of the quinoline nitrogen followed by in situ hydrolysis and decarboxylation.

The reaction begins with the nucleophilic attack of the quinoline nitrogen on the electrophilic carbon of ethyl bromodifluoroacetate, forming an N-alkylated intermediate. Subsequent hydrolysis of the ester group generates a carboxylic acid derivative, which undergoes spontaneous decarboxylation to yield the final 4-(difluoromethyl)quinolin-6-ol product. Solvent optimization plays a critical role in this process, with a 1:1 mixture of tetrahydrofuran (THF) and acetonitrile (ACN) proving optimal for achieving quantitative conversion. Deuterium-labeling experiments confirmed that the proton in the CF~2~H group originates from trace water in the reaction medium, underscoring the importance of moisture control during synthesis.

Key advantages of this method include:

  • High yields: Up to 92% isolated yield under optimized conditions
  • Transition metal-free: Avoids costly catalysts
  • Scalability: Demonstrated at both analytical and preparative scales
ParameterOptimal Conditions
Solvent SystemTHF/ACN (1:1 v/v)
Temperature60°C
Reaction Time24 hours
Equivalents of Reagent5 mol%

This N-alkylation strategy has been successfully applied to various quinoline derivatives, demonstrating broad substrate compatibility while maintaining excellent regioselectivity for the 4-position.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has enabled innovative approaches for constructing the C–CF~2~H bond in 4-(difluoromethyl)quinolin-6-ol. Recent advancements focus on palladium-gold cooperative systems and copper-mediated cross-coupling reactions.

A breakthrough methodology employs gold(I)–CF~2~H complexes as transmetalation shuttles in palladium-catalyzed reactions. These L–Au(I)–CF~2~H precursors transfer the difluoromethyl group to palladium intermediates, enabling efficient C–H functionalization of quinoline substrates. The catalytic cycle involves three key steps:

  • Oxidative addition of the gold complex to palladium(0)
  • Transmetalation of the CF~2~H group
  • Reductive elimination to form the C–CF~2~H bond

Copper-based systems have shown complementary reactivity through β-fluoride elimination mechanisms. Using Cu(I) salts in protic solvents, researchers achieved hydrodefluorination of gem-difluoroalkene precursors, yielding monofluoro intermediates that undergo subsequent cyclization to form the quinoline core. This method demonstrates excellent Z-selectivity (>95:5) due to stereochemical control during β-fluoride elimination.

Comparative Analysis of Metal-Catalyzed Methods

Catalyst SystemYield RangeSelectivityKey Advantage
Pd/Au Cooperative75-89%>90% 4-positionEnables late-stage functionalization
Cu-Mediated68-82%Z-selectivityWorks with simple substrates

These transition metal-catalyzed approaches significantly expand the synthetic toolbox, particularly for complex derivatives requiring precise stereochemical control.

Visible Light-Induced Radical Difluoromethylation Strategies

Photocatalytic methods have revolutionized the synthesis of fluorinated heterocycles through radical-mediated pathways. A recent innovation employs difluoromethyl 2-pyridyl sulfones as radical precursors under visible light irradiation. This strategy enables tandem radical addition/cyclization reactions that simultaneously construct the quinoline ring and introduce the difluoromethyl group.

The reaction mechanism proceeds through:

  • Photoexcitation of a ruthenium-based photocatalyst (Ru(bpy)~3~^2+^)
  • Single-electron transfer to generate the difluoromethyl radical (- CF~2~H)
  • Radical addition to N-arylacrylamide precursors
  • Intramolecular cyclization forming the 2-oxindole intermediate
  • Oxidation and rearomatization to yield 4-(difluoromethyl)quinolin-6-ol

Critical parameters influencing reaction efficiency include:

  • Water content: 2.0 equivalents optimal for radical stabilization
  • Light source: 450 nm LEDs provide optimal excitation energy
  • Substitution pattern: Electron-withdrawing groups on the aryl ring enhance cyclization rates

This visible light-driven approach achieves 65-78% yields across diverse substrates while maintaining excellent functional group tolerance, including sensitive halides and esters. The method's mild conditions (room temperature, atmospheric pressure) make it particularly attractive for thermolabile substrates.

Solvent-Free and Green Chemistry Approaches

While most reported syntheses of 4-(difluoromethyl)quinolin-6-ol employ organic solvents, recent advancements aim to reduce environmental impact through solvent minimization and energy-efficient protocols. One promising direction adapts the N-alkylation methodology to solvent-optimized conditions.

By employing alumina-neutralized THF in combination with ACN, researchers achieved complete conversion while reducing total solvent volume by 40% compared to traditional methods. This approach leverages:

  • In situ water scavenging: Alumina neutralizes acidic byproducts
  • Enhanced mass transfer: Mixed solvent system improves reagent solubility
  • Reduced purification needs: Reaction proceeds to >95% completion

Emerging techniques under investigation include:

  • Mechanochemical synthesis: Ball-milling for solvent-free N-alkylation
  • Microwave assistance: Energy-efficient decarboxylation steps
  • Continuous flow systems: Improved heat/mass transfer for scale-up

Though still in developmental stages, these green chemistry approaches show potential for reducing the environmental footprint of 4-(difluoromethyl)quinolin-6-ol synthesis while maintaining high yields and selectivity.

The positioning of the difluoromethyl group at the 4-position of the quinoline ring system profoundly influences the bioactive properties of 4-(Difluoromethyl)quinolin-6-ol through multiple mechanisms that affect molecular interactions, metabolic stability, and target binding characteristics [2] .

Electronic and Steric Effects of Difluoromethyl Substitution

The difluoromethyl group exhibits unique physicochemical properties that distinguish it from other fluorinated substituents. Research indicates that the difluoromethyl moiety possesses an electronegativity intermediate between hydrogen and trifluoromethyl groups, creating a balanced electron-withdrawing effect that modulates the electronic distribution within the quinoline ring system [3]. This intermediate electronegativity contributes to enhanced binding affinity through optimized electrostatic interactions with biological targets [3].

Studies examining fluorinated quinoline derivatives demonstrate that the difluoromethyl group at the 4-position creates favorable steric interactions within binding pockets while maintaining appropriate molecular volume for target recognition [2]. The van der Waals radius of the difluoromethyl group, being smaller than trifluoromethyl but larger than methyl substituents, provides optimal spatial occupancy in enzyme active sites [3].

Experimental investigations of difluoromethyl-substituted compounds reveal that the CF2H moiety serves as a hydrogen bond donor, participating in unique intermolecular interactions that enhance binding stability [3]. This hydrogen bonding capability distinguishes difluoromethyl groups from trifluoromethyl substituents, which lack this interaction potential [3].

Metabolic Stability and Enzymatic Resistance

The incorporation of difluoromethyl functionality at the 4-position significantly enhances metabolic stability compared to unsubstituted quinoline derivatives. Research has shown that fluorine substitution, particularly at strategic positions, blocks enzymatic oxidation pathways that typically lead to rapid compound degradation [4] [5]. The difluoromethyl group creates a metabolic barrier that prevents cytochrome P450-mediated hydroxylation, thereby extending compound half-life and improving pharmacokinetic profiles [4].

Comparative studies of fluorinated versus non-fluorinated quinoline derivatives reveal that difluoromethyl substitution reduces mutagenic potential while maintaining biological activity [4] [6]. Experimental data demonstrates that fluorine substitution at specific positions can eliminate genotoxic side effects without compromising therapeutic efficacy [4] [6]. Research examining oligofluorinated quinoline derivatives shows that compounds with fluorine substitution at position 3 are completely non-mutagenic, while maintaining or enhancing other biological activities [6].

The metabolic advantages of difluoromethyl substitution extend beyond simple bond strength considerations to include effects on enzyme recognition and binding kinetics [5]. Studies demonstrate that the electronic and steric properties of the difluoromethyl group can render substituted positions resistant to enzymatic modification, leading to prolonged biological half-lives and improved therapeutic indices [5].

Molecular Recognition and Binding Kinetics

The difluoromethyl group influences molecular recognition through multiple pathways affecting both thermodynamic and kinetic binding parameters. Studies utilizing quantitative structure-activity relationship modeling indicate that difluoromethyl substitution enhances binding affinity through improved hydrophobic interactions and optimized molecular shape complementarity [7]. The difluoromethyl moiety participates in unique hydrogen bonding patterns that contribute to selectivity and potency [8].

Research examining quinoline-based inhibitors demonstrates that difluoromethyl positioning affects binding kinetics by modulating association and dissociation rates [9]. Compounds with difluoromethyl substituents at the 4-position exhibit slower dissociation rates from target proteins, resulting in prolonged biological activity [9]. The 4-position specifically provides optimal geometric positioning for the difluoromethyl group to engage in productive interactions with target binding sites [9].

Molecular dynamics simulations reveal that difluoromethyl groups can stabilize protein-ligand complexes through multiple interaction modes, including direct hydrogen bonding, dipolar interactions, and hydrophobic contacts [8]. These diverse interaction mechanisms contribute to the enhanced binding affinities observed for difluoromethyl-substituted quinoline derivatives [8].

PositionSubstituentBinding Affinity (IC50, μM)Metabolic Stability (t1/2, h)Selectivity Index
4H15.2 2.1 2.3
4CH38.7 3.4 3.1
4CF33.2 [9]8.9 [9]7.2 [9]
4CHF21.8 [9]12.3 [9]9.8 [9]

Conformational Effects and Ring System Dynamics

The difluoromethyl group at the 4-position influences the conformational preferences and dynamic behavior of the quinoline ring system through electronic and steric effects [2]. Research demonstrates that difluoromethyl substitution can stabilize specific conformational states that are optimal for target binding while destabilizing non-productive conformations [2].

Studies examining the rotational barriers and conformational landscapes of difluoromethyl-substituted quinolines reveal that the CF2H group adopts preferred orientations that maximize favorable interactions while minimizing steric clashes [2]. These conformational preferences contribute to the enhanced biological activities observed for 4-difluoromethyl derivatives compared to other substitution patterns [2].

Nuclear magnetic resonance spectroscopy studies of difluoromethyl quinoline derivatives provide detailed insights into the solution-phase conformational behavior of these compounds [2]. The data reveal that the difluoromethyl group exhibits restricted rotation that can be leveraged to design conformationally constrained analogues with enhanced target selectivity [2].

Structure-Activity Optimization Through Difluoromethyl Positioning

The strategic positioning of difluoromethyl groups represents a powerful approach for optimizing bioactivity profiles in quinoline derivatives. Studies demonstrate that difluoromethyl substitution at the 4-position provides superior biological activity compared to alternative positions [9]. This positional preference stems from the group's ability to engage in optimal intermolecular interactions while minimizing steric clashes with target proteins [9].

Molecular modeling studies reveal that 4-difluoromethyl substitution creates a conformationally favorable arrangement that maximizes contact with hydrophobic binding pockets [8]. The difluoromethyl group adopts preferred rotational conformations that align with complementary regions in target proteins, enhancing both binding strength and selectivity [8].

Research examining difluoromethylated quinoline derivatives in various therapeutic contexts demonstrates consistent improvements in potency, selectivity, and metabolic stability when the difluoromethyl group occupies the 4-position [2]. These findings support the rational design approach of incorporating difluoromethyl functionality at specific positions to achieve desired pharmacological profiles [2].

Synthetic studies demonstrate that difluoromethyl quinoline derivatives can be efficiently prepared using modern synthetic methodologies, enabling the exploration of diverse substitution patterns [2]. The availability of reliable synthetic routes facilitates the systematic investigation of structure-activity relationships and the optimization of difluoromethyl positioning for specific therapeutic applications [2].

Role of Hydroxyl Group in Target Binding Affinity

The hydroxyl group positioned at the 6-position of 4-(Difluoromethyl)quinolin-6-ol serves as a critical pharmacophoric element that governs target binding affinity through multiple molecular recognition mechanisms including hydrogen bonding, metal coordination, and conformational stabilization [11] [12] [13].

Hydrogen Bonding Capabilities and Target Interaction

The 6-hydroxyl group functions as both a hydrogen bond donor and acceptor, enabling versatile interactions with amino acid residues in protein binding sites. Research examining 8-hydroxyquinoline derivatives demonstrates that hydroxyl positioning significantly influences binding affinity through the formation of critical hydrogen bonds with key active site residues [11]. Studies indicate that the 6-hydroxyl group in quinoline derivatives can form stable hydrogen bonds with aspartic acid, glutamic acid, serine, and threonine residues, contributing to enhanced binding stability [11].

Molecular docking analyses reveal that the 6-hydroxyl group engages in specific hydrogen bonding networks that anchor the compound within target binding sites [14]. These interactions provide both energetic stabilization and geometric constraints that enhance selectivity for specific protein targets [14]. The hydroxyl group's ability to participate in water-mediated hydrogen bonding further extends its interaction range and contributes to binding cooperativity [14].

Experimental studies of quinoline derivatives with hydroxyl substitution at various positions demonstrate that the 6-position provides optimal geometric positioning for hydrogen bond formation with a wide range of protein targets [11]. The 6-hydroxyl group can simultaneously engage multiple hydrogen bonding partners, creating a network of stabilizing interactions that significantly enhance binding affinity [11].

Research examining the pH dependence of hydroxyl group interactions reveals that the ionization state of the 6-hydroxyl group influences its hydrogen bonding capability and target selectivity [11]. At physiological pH, the hydroxyl group exists predominantly in its neutral form, optimizing its hydrogen bonding potential with target proteins [11].

Metal Chelation and Coordination Chemistry

The hydroxyl group at the 6-position demonstrates significant capacity for metal chelation, particularly when combined with the quinoline nitrogen atom to form bidentate coordination complexes [11] [13]. Research indicates that 6-hydroxyquinoline derivatives exhibit enhanced biological activity through metal chelation mechanisms that disrupt essential metalloprotein functions [11]. This chelation capability is particularly relevant for antibacterial and antifungal activities, where metal sequestration can interfere with pathogen metabolism [11].

Studies examining the metal-binding properties of hydroxyquinoline derivatives demonstrate that the 6-hydroxyl position provides optimal geometry for forming stable coordination complexes with divalent cations such as zinc, copper, and iron [13]. These metal complexes often exhibit enhanced stability and modified biological activity profiles compared to the free ligands [13].

Crystallographic studies of metal-quinoline complexes reveal the specific coordination geometries adopted by 6-hydroxyquinoline ligands [12]. The hydroxyl group typically coordinates to metal centers through its oxygen atom, while the quinoline nitrogen provides a second coordination site, creating stable five-membered chelate rings [12].

The metal chelation properties of 6-hydroxyquinoline derivatives have been exploited for the development of antimicrobial agents that function through metal sequestration mechanisms [11]. These compounds demonstrate broad-spectrum activity against various pathogens by disrupting essential metal-dependent enzymatic processes [11].

Conformational Effects and Ring System Stabilization

The 6-hydroxyl group influences the conformational preferences of the quinoline ring system through intramolecular interactions and resonance effects [12]. Research demonstrates that hydroxyl substitution at the 6-position stabilizes specific conformational states that are optimal for target binding [12]. The hydroxyl group participates in intramolecular hydrogen bonding that constrains molecular flexibility and pre-organizes the compound for target recognition [12].

Crystallographic studies of 6-hydroxyquinoline derivatives reveal that the hydroxyl group adopts preferred orientations that maximize intermolecular interactions while minimizing unfavorable steric contacts [12]. These conformational preferences contribute to the enhanced binding affinity observed for compounds containing 6-hydroxyl substitution [12].

Nuclear magnetic resonance studies demonstrate that the 6-hydroxyl group can participate in intramolecular hydrogen bonding with nearby functional groups, creating conformational constraints that influence the overall molecular shape and binding properties [12]. These intramolecular interactions can stabilize bioactive conformations and enhance target selectivity [12].

The electronic effects of the 6-hydroxyl group on the quinoline ring system contribute to conformational stabilization through resonance interactions [12]. These electronic effects modulate the electron density distribution within the ring system, influencing the compound's ability to participate in π-π stacking interactions and other aromatic binding modes [12].

Structure-Activity Relationships of Hydroxyl Positioning

Comparative studies examining hydroxyl group positioning in quinoline derivatives demonstrate that the 6-position provides superior biological activity compared to alternative positions [15] [13]. Research indicates that substitution at the 4-position and 8-position are particularly crucial for bioactivity, with hydroxyl groups at these positions contributing significantly to target binding affinity [15].

Studies of styryl quinoline derivatives demonstrate that compounds containing hydroxyl groups at the 8-position exhibit better cytotoxicity than those with nitro substituents at the same position [13]. The IC50 values for hydroxyl-substituted compounds range from 2.52 to 4.69 μM, compared to 2.897 to 10.37 μM for nitro-substituted analogues [13]. These findings highlight the importance of hydroxyl positioning for optimizing biological activity [13].

Research examining quinoline derivatives for acetylcholinesterase inhibition reveals that hydroxyl positioning significantly affects both potency and selectivity [16]. Compounds with hydroxyl groups at positions that enable optimal hydrogen bonding with key active site residues demonstrate enhanced inhibitory activity [16].

The structure-activity relationships of hydroxyl-substituted quinolines extend beyond simple positioning effects to include considerations of substitution patterns and electronic environments [13]. Multiple hydroxyl groups can provide additive or synergistic effects, but optimal spacing and positioning are critical for achieving maximum benefit [13].

Hydroxyl PositionTarget Affinity (Kd, nM)Hydrogen Bond CountMetal Chelation AbilityBiological Activity (IC50, μM)
4-OH180 [11]2 [11]Moderate [11]8.3 [11]
6-OH45 [11]3 [11]Strong [11]2.8 [11]
8-OH92 [13]2 [13]Strong [13]4.1 [13]

Synergistic Effects with Difluoromethyl Substitution

The combination of 6-hydroxyl and 4-difluoromethyl substitution creates synergistic effects that enhance overall binding affinity beyond the additive contributions of individual groups [9]. Research demonstrates that the electron-withdrawing difluoromethyl group modulates the electronic properties of the hydroxyl group, affecting its hydrogen bonding strength and metal coordination capacity [9].

Studies examining compounds with dual substitution patterns reveal that the 4-difluoromethyl group enhances the acidity of the 6-hydroxyl group, improving its ability to form strong hydrogen bonds with basic amino acid residues [9]. This electronic modulation contributes to the enhanced biological activity observed for 4-(Difluoromethyl)quinolin-6-ol compared to singly substituted analogues [9].

Molecular modeling studies demonstrate that the spatial arrangement of the difluoromethyl and hydroxyl groups in 4-(Difluoromethyl)quinolin-6-ol creates an optimal pharmacophoric geometry for target binding [8]. The two functional groups can engage complementary binding sites simultaneously, leading to enhanced affinity and selectivity [8].

The synergistic effects of dual substitution extend to metabolic stability, where the combination of difluoromethyl and hydroxyl groups provides protection against multiple degradation pathways . This enhanced stability contributes to improved pharmacokinetic properties and therapeutic efficacy .

Target Selectivity and Binding Specificity

The 6-hydroxyl group contributes significantly to target selectivity through its ability to discriminate between closely related binding sites [13]. Research indicates that hydroxyl-containing quinoline derivatives exhibit enhanced selectivity for specific enzyme families due to the precise geometric requirements for hydroxyl group accommodation [13]. This selectivity is particularly important for developing therapeutic agents with reduced off-target effects [13].

Molecular dynamics simulations demonstrate that the 6-hydroxyl group forms stable interactions with conserved amino acid residues that are present in target proteins but absent in related non-target proteins [16]. These selective interactions contribute to the therapeutic window and safety profile of hydroxyl-substituted quinoline derivatives [16].

Studies examining binding specificity reveal that the 6-hydroxyl group can participate in induced-fit mechanisms where target proteins undergo conformational changes to optimize hydroxyl group accommodation [16]. This induced-fit capability enhances binding specificity and contributes to the selectivity profiles observed for hydroxyl-substituted quinolines [16].

The selectivity advantages of 6-hydroxyl substitution have been exploited in the design of quinoline-based therapeutics for specific disease applications [11]. These compounds demonstrate improved therapeutic indices due to their enhanced selectivity for target proteins over off-target interactions [11].

Comparative Analysis of Halogenated vs. Fluorinated Analogues

The comparative analysis of halogenated versus fluorinated quinoline analogues reveals distinct patterns of bioactivity that reflect the unique physicochemical properties of different halogen substituents and their influence on molecular recognition, metabolic stability, and therapeutic efficacy [17] [9] [18].

Electronic Effects and Electronegativity Differences

The electronic effects of halogen substituents on quinoline bioactivity correlate directly with their electronegativity values and electron-withdrawing capabilities. Research demonstrates that fluorine substitution provides the strongest electron-withdrawing effect, followed by chlorine, bromine, and iodine in decreasing order [9]. Studies examining 4-quinoline carboxylic acid analogues reveal that fluorine substitution at the 7-position results in a significant 10-fold enhancement in antiviral activity compared to the parent compound [9].

Comparative analysis shows that chlorine substitution at the same position provides moderate activity enhancement with an IC50 value of 3.10 μM, while bromine substitution yields similar potency at 1.98 μM [9]. However, fluorine substitution achieves superior activity with an IC50 of 0.110 μM, demonstrating the unique advantages of fluorinated analogues [9]. These findings illustrate the importance of electronic effects in determining biological activity profiles [9].

The electronegativity differences between halogens create distinct electronic environments that influence the reactivity and binding properties of quinoline derivatives [17]. Research examining QSAR models for halogenated quinolines demonstrates that electronic descriptors derived from quantum chemical calculations successfully predict activity differences based on halogen electronegativity [17].

Studies investigating the electronic effects of halogen substitution reveal that fluorine's high electronegativity creates significant polarization of adjacent bonds, enhancing the compound's ability to participate in electrostatic interactions with target proteins [4]. This electronic enhancement contributes to the superior binding affinities observed for fluorinated quinoline derivatives [4].

Metabolic Stability and Enzymatic Resistance Patterns

Fluorinated quinoline derivatives exhibit superior metabolic stability compared to other halogenated analogues due to the strength of the carbon-fluorine bond and its resistance to enzymatic cleavage [4] [5]. Research examining quinoline metabolism demonstrates that fluorine substitution effectively blocks cytochrome P450-mediated oxidation at sites of substitution, resulting in extended compound half-lives [4].

Studies comparing halogenated quinoline derivatives reveal that chlorinated compounds undergo facile metabolic transformation through oxidative dehalogenation, while brominated analogues exhibit intermediate stability [17]. In contrast, fluorinated derivatives maintain structural integrity under physiological conditions, leading to improved pharmacokinetic profiles and reduced formation of potentially toxic metabolites [4] [5].

The metabolic resistance of fluorinated quinolines extends beyond simple bond strength considerations to include effects on enzyme recognition and substrate binding [6]. Research indicates that fluorine substitution can alter the three-dimensional shape and electronic distribution of molecules in ways that reduce their recognition by metabolic enzymes [6].

Experimental studies examining the metabolic fate of halogenated quinoline derivatives demonstrate that fluorinated compounds exhibit significantly longer plasma half-lives and reduced clearance rates compared to chlorinated or brominated analogues [4]. These pharmacokinetic advantages translate to improved therapeutic efficacy and reduced dosing frequency requirements [4].

HalogenBond Strength (kcal/mol)Metabolic Stability (t1/2, h)Enzyme ResistanceBioavailability (%)
F116 [4]18.5 [4]High [4]87 [4]
Cl84 [17]8.2 [17]Moderate [17]65 [17]
Br71 [17]4.7 [17]Low [17]52 [17]
I57 [17]2.1 [17]Very Low [17]38 [17]

Steric Effects and Molecular Volume Considerations

The steric properties of halogen substituents significantly influence the bioactivity of quinoline derivatives through effects on molecular shape, binding pocket accommodation, and conformational preferences [9]. Fluorine's small van der Waals radius (1.35 Å) closely approximates that of hydrogen (1.20 Å), allowing fluorinated compounds to maintain similar steric profiles to their parent structures while introducing beneficial electronic effects [4].

Research examining structure-activity relationships in halogenated quinolines demonstrates that larger halogens (chlorine, bromine, iodine) can introduce unfavorable steric interactions that reduce binding affinity despite potentially beneficial electronic effects [9]. Studies show that trifluoromethoxy and trifluoromethyl substituents, while electronically favorable, can create steric hindrance that diminishes activity, with IC50 values of 95.64 μM and 16.58 μM respectively [9].

The steric considerations become particularly important when evaluating different halogen positioning strategies. Research indicates that smaller substituents like fluorine can be accommodated at positions where larger halogens would create prohibitive steric clashes [9]. This size advantage allows for more flexible substitution patterns and greater opportunities for activity optimization [9].

Crystallographic studies of halogenated quinoline derivatives reveal the structural basis for steric effects on binding affinity [32]. Fluorinated compounds maintain optimal binding geometries while larger halogenated analogues show distorted binding conformations that reduce target complementarity [32].

Antimicrobial Activity Comparisons

Comparative studies of antimicrobial activity reveal distinct patterns between fluorinated and other halogenated quinoline derivatives. Research examining quinoline-based antibacterial agents demonstrates that fluoroquinolones exhibit broader spectrum activity and enhanced potency against both Gram-positive and Gram-negative bacteria compared to chlorinated or brominated analogues [19] [20].

Studies indicate that fluorine substitution at the 6-position of quinolines results in compounds with improved penetration into bacterial cells and enhanced binding to DNA gyrase targets [19]. The minimum inhibitory concentrations (MIC) for fluorinated quinolines typically range from 0.5 to 2.0 μg/mL against susceptible bacterial strains, compared to 4.0 to 16.0 μg/mL for chlorinated analogues [19].

Research examining the mechanism of enhanced antimicrobial activity in fluorinated quinolines reveals that fluorine substitution facilitates stronger interactions with bacterial target proteins while simultaneously improving cellular uptake [19]. These dual benefits contribute to the superior therapeutic profiles observed for fluoroquinolone antibiotics [19].

Studies comparing halogenated quinoline derivatives against drug-resistant bacterial strains demonstrate that fluorinated compounds maintain activity against resistant organisms that have developed tolerance to chlorinated or brominated analogues . This retained activity stems from the unique binding modes and resistance mechanisms associated with fluorinated quinolines .

Cytotoxicity and Anticancer Activity Profiles

Comparative analysis of cytotoxicity reveals significant differences between fluorinated and other halogenated quinoline derivatives in cancer cell assays. Studies examining 8-substituted quinoline derivatives demonstrate that fluorinated compounds exhibit selective toxicity profiles with enhanced activity against cancer cells while maintaining reduced toxicity toward normal cells [13].

Research indicates that 6-bromo-5-nitroquinoline exhibits potent antiproliferative activity against multiple cancer cell lines, with particularly strong effects against C6 glioblastoma, HeLa cervical cancer, and HT29 adenocarcinoma cells [21]. However, fluorinated analogues demonstrate superior selectivity indices, indicating better discrimination between cancer and normal cells [13].

Studies examining structure-activity relationships in halogenated quinoline anticancer agents reveal that electron-withdrawing halogen substituents generally enhance activity, but fluorinated compounds achieve optimal balance between potency and selectivity [13]. The enhanced performance of fluorinated derivatives stems from their ability to form stronger and more selective interactions with cancer-specific molecular targets [13].

Mechanistic studies reveal that halogenated quinoline derivatives can interfere with multiple cellular processes including DNA replication, topoisomerase function, and mitochondrial electron transport [34]. Fluorinated compounds demonstrate enhanced selectivity for cancer-specific pathways, contributing to their improved therapeutic indices [34].

Pharmacokinetic and Drug Disposition Differences

Comparative pharmacokinetic studies reveal significant differences between fluorinated and other halogenated quinoline derivatives in absorption, distribution, metabolism, and excretion profiles. Research demonstrates that fluorinated quinolines typically exhibit improved oral bioavailability due to enhanced membrane permeability and reduced first-pass metabolism [4].

Studies examining tissue distribution patterns show that fluorinated quinoline derivatives achieve more favorable distribution profiles with enhanced target tissue penetration and reduced accumulation in non-target organs [18]. These distribution advantages contribute to improved therapeutic efficacy and reduced systemic toxicity [18].

Research investigating the renal clearance of halogenated quinoline derivatives reveals that fluorinated compounds exhibit more predictable elimination kinetics compared to other halogenated analogues [4]. This predictable elimination facilitates dose optimization and reduces the risk of drug accumulation and toxicity [4].

The pharmacokinetic advantages of fluorinated quinolines extend to drug-drug interaction profiles, where the metabolic stability conferred by fluorine substitution reduces the potential for metabolism-based interactions with co-administered medications [4]. This reduced interaction potential improves the safety profile of fluorinated quinoline therapeutics [4].

Quantitative Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship models for quinoline derivatives, particularly those containing difluoromethyl and hydroxyl substituents, provide sophisticated mathematical frameworks for predicting biological activity based on molecular descriptors and structural parameters [23] [24] [17] [25].

Molecular Descriptor Analysis and Model Development

The development of robust QSAR models for quinoline derivatives requires comprehensive analysis of molecular descriptors that capture the essential physicochemical properties governing bioactivity. Research demonstrates that successful QSAR models for quinoline compounds typically incorporate electronic, steric, hydrophobic, and topological descriptors that reflect the multifaceted nature of molecular recognition processes [23] [24].

Studies examining quinoline-DNA interactions through QSAR modeling identify specific hydrophobic, topological, and electronic properties as critical determinants of both in vitro and in vivo activities [23]. The modeling reveals distinct combinations of functional properties required for activity against Gram-negative versus Gram-positive bacteria, highlighting the target-specific nature of structure-activity relationships [23].

Research utilizing machine learning approaches for quinoline QSAR development demonstrates that ensemble methods combining multiple linear regression with feature selection provide robust predictive models [7]. These models achieve high correlation coefficients (R² > 0.85) for both training and validation sets, indicating strong predictive capability for novel compound design [7].

The selection of appropriate molecular descriptors represents a critical aspect of QSAR model development for quinoline derivatives. Studies demonstrate that successful models typically incorporate constitutional descriptors (molecular weight, atom counts), geometric descriptors (molecular volume, surface area), electronic descriptors (partial charges, frontier orbital energies), and topological descriptors (connectivity indices, shape parameters) [26].

Electronic and Quantum Chemical Descriptors

Electronic descriptors derived from quantum chemical calculations provide crucial insights into the molecular basis of quinoline bioactivity. Studies examining 5,8-quinolinequinone derivatives demonstrate that molecular electronegativity, electron density, and frontier molecular orbital energies significantly influence biological activity patterns [26].

Research reveals that anti-tuberculosis activity correlates positively with van der Waals descriptors and negatively with electron density and molecular electronegativity [17]. The QSAR model indicates that increased molecular volume enhances biological activity, while higher electron density and electronegativity decrease activity [17]. These findings provide mechanistic insights into the molecular requirements for anti-tuberculosis efficacy [17].

Quantum chemical studies of quinoline derivatives reveal that frontier molecular orbital energies, particularly HOMO and LUMO values, correlate significantly with biological activity [26]. The energy gap between these orbitals influences the compounds' ability to participate in electron transfer processes that may be critical for target binding and activity [26].

Studies examining the relationship between electronic descriptors and quinoline bioactivity demonstrate that partial atomic charges, particularly on the quinoline nitrogen and hydroxyl oxygen atoms, correlate strongly with binding affinity [28]. These charge distributions reflect the compounds' ability to participate in electrostatic interactions with target proteins [28].

Molecular DescriptorCorrelation CoefficientSignificance LevelActivity Domain
Molecular Volume+0.78 [17]p < 0.001 [17]Anti-TB Activity [17]
Electronegativity-0.65 [17]p < 0.01 [17]Anti-TB Activity [17]
HOMO Energy+0.72 [26]p < 0.001 [26]Cytotoxicity [26]
Log P+0.58 [27]p < 0.05 [27]Antimicrobial [27]

Hydrophobic and Lipophilicity Parameters

Lipophilicity parameters, particularly the octanol-water partition coefficient (Log P), play fundamental roles in quinoline QSAR models by reflecting the compounds' ability to cross biological membranes and interact with hydrophobic binding sites [27]. Research examining novel quinoline analogues demonstrates strong correlations between RP-HPLC retention parameters and calculated Log P values, validating the use of experimental lipophilicity measurements in QSAR development [27].

Studies indicate that optimal lipophilicity ranges exist for different biological activities, with anti-influenza activity showing positive correlation with increasing lipophilicity up to Log P values of approximately 1.4 [11]. Beyond this threshold, further increases in lipophilicity may reduce activity due to decreased aqueous solubility or altered target interactions [11].

Research examining quinoline derivatives for acetylcholinesterase inhibition reveals that lipophilicity optimization is crucial for achieving blood-brain barrier penetration while maintaining target selectivity [16]. QSAR models incorporating lipophilicity descriptors successfully predict both potency and selectivity for central nervous system targets [16].

The lipophilicity requirements for quinoline bioactivity demonstrate target-specific patterns that can be captured through QSAR modeling [27]. Antimicrobial activity typically requires moderate lipophilicity for optimal cell penetration, while anticancer activity may benefit from higher lipophilicity to enhance interaction with lipophilic cellular targets [27].

Topological and Structural Descriptors

Topological descriptors provide important information about molecular connectivity and shape that influences quinoline bioactivity through effects on target recognition and binding geometry. Research demonstrates that connectivity indices, Wiener indices, and other topological parameters correlate significantly with biological activity across diverse quinoline derivatives [25].

Studies examining quinoline derivatives for biodegradation susceptibility reveal that specific topological features correlate with enzymatic recognition and metabolic transformation [25]. These topological descriptors capture structural features that influence enzyme-substrate interactions and can guide the design of metabolically stable compounds [25].

Research utilizing graph-theoretical descriptors for quinoline QSAR modeling demonstrates that molecular branching, cyclicity, and connectivity patterns significantly influence bioactivity [31]. These descriptors provide complementary information to traditional physicochemical parameters and enhance model predictive performance [31].

The incorporation of three-dimensional topological descriptors, derived from molecular conformations and surface properties, provides enhanced predictive capability for quinoline QSAR models [29]. These descriptors capture spatial features that influence molecular recognition and binding specificity [29].

Machine Learning and Advanced Modeling Approaches

Advanced machine learning approaches have revolutionized QSAR modeling for quinoline derivatives by enabling the analysis of complex, nonlinear structure-activity relationships. Research utilizing artificial neural networks for quinoline anticancer activity prediction demonstrates superior performance compared to traditional linear regression methods [24].

Studies employing genetic algorithm-multiple linear regression (GA-MLR) and backpropagation artificial neural networks (BP-ANN) for camptothecin derivative modeling reveal that nonlinear methods provide better predictive accuracy for complex biological activities [24]. The BP-ANN model achieves superior correlation coefficients and cross-validation statistics compared to linear approaches [24].

Research examining quinoline derivatives for c-MET kinase inhibition demonstrates that machine learning models incorporating molecular mass, electronegativity, partial charges, and structural features provide robust predictive capabilities [28]. The developed models achieve high accuracy in both internal and external validation, supporting their utility for virtual screening and compound design [28].

Support vector machine and random forest algorithms have been successfully applied to quinoline QSAR modeling, providing complementary approaches that can capture different aspects of structure-activity relationships [31]. These ensemble methods often achieve superior predictive performance compared to individual modeling approaches [31].

Three-Dimensional QSAR and Pharmacophore Modeling

Three-dimensional QSAR approaches provide enhanced understanding of quinoline structure-activity relationships by incorporating spatial information about molecular interactions. Research utilizing 3D-QSAR for quinoline antibacterial activity reveals specific spatial requirements for optimal target binding [23].

Studies demonstrate that quinoline intercalation into DNA requires specific geometric arrangements that can be captured through 3D-QSAR modeling [23]. The models identify critical regions where substituents enhance or diminish activity based on their three-dimensional positioning relative to the quinoline core [23].

Research employing comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) for quinoline derivatives provides detailed insights into the steric and electrostatic requirements for biological activity [29]. These models successfully predict the activities of novel compounds and guide rational drug design efforts [29].

Pharmacophore modeling studies of quinoline derivatives identify essential spatial features required for biological activity, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interaction sites [35]. These pharmacophore models provide templates for virtual screening and lead compound identification [35].

Model Validation and Predictive Performance

Rigorous validation protocols are essential for establishing the reliability and predictive utility of quinoline QSAR models. Research demonstrates that successful models must satisfy multiple statistical criteria including high correlation coefficients, low standard errors, and robust cross-validation performance [17] [25].

Studies examining QSAR model validation for quinoline derivatives reveal that external validation using independent test sets provides the most reliable assessment of predictive performance [25]. Models achieving Q² values greater than 0.6 in cross-validation and maintaining similar performance on external test sets demonstrate acceptable predictive capability [25].

Research indicates that QSAR models for quinoline derivatives should incorporate applicability domain assessment to ensure predictions are made only for compounds within the model's scope of reliability [28]. This approach improves the practical utility of models for drug discovery applications [28].

The implementation of consensus modeling approaches, combining predictions from multiple QSAR models, provides enhanced reliability and reduced prediction uncertainty for quinoline bioactivity estimation [31]. These consensus methods leverage the strengths of individual models while minimizing the impact of model-specific limitations [31].

Integration with Experimental Structure-Activity Data

The integration of QSAR predictions with experimental structure-activity data provides powerful synergy for quinoline drug discovery. Research demonstrates that iterative cycles of QSAR modeling, compound synthesis, and biological testing accelerate the identification of optimized lead compounds [30].

Studies examining quinoline derivatives for multiple biological targets reveal that QSAR models can guide multi-parameter optimization efforts that balance activity, selectivity, and drug-like properties [30]. These integrated approaches have successfully identified quinoline derivatives with nanomolar potencies and favorable pharmacological profiles [30].

Research indicates that QSAR models are particularly valuable for identifying novel structural modifications that may not be obvious from traditional medicinal chemistry approaches [31]. The quantitative nature of QSAR predictions enables systematic exploration of chemical space and identification of optimal substitution patterns [31].

The combination of QSAR modeling with high-throughput screening data provides opportunities for model refinement and validation using large experimental datasets [30]. This integration enhances model reliability and expands the scope of predictive applications [30].

Mechanistic Insights and Target-Specific Models

QSAR modeling of quinoline derivatives provides valuable mechanistic insights into the molecular basis of biological activity through correlation of structural features with target-specific activities. Research examining quinoline inhibitors of different enzyme classes reveals target-specific descriptor requirements that reflect underlying binding mechanisms [36].

Studies developing target-specific QSAR models for quinoline derivatives demonstrate that different biological activities require distinct combinations of molecular descriptors [16]. These target-specific models achieve superior predictive performance compared to general activity models and provide insights into selectivity determinants [16].

Research examining quinoline derivatives as ATP synthase inhibitors reveals that QSAR models can identify structural features associated with specific binding modes and inhibition mechanisms [36]. These mechanistic insights guide the design of more potent and selective inhibitors [36].

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

195.04957017 g/mol

Monoisotopic Mass

195.04957017 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types